Cas no 394682-37-2 (5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide)

5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound featuring fused furan, thiophene, and pyrazole rings with a carbothioamide functional group. Its unique structure offers potential as a versatile intermediate in medicinal and agrochemical research, particularly in the development of biologically active molecules. The presence of sulfur and nitrogen heteroatoms enhances its binding affinity to biological targets, making it a candidate for applications in drug discovery. The compound's stability and synthetic accessibility further contribute to its utility in organic synthesis. Researchers may explore its derivatives for antimicrobial, anti-inflammatory, or anticancer properties due to the pharmacophoric motifs present in its framework.
5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide structure
394682-37-2 structure
商品名:5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
CAS番号:394682-37-2
MF:C12H11N3OS2
メガワット:277.36524
CID:299686
PubChem ID:3304967

5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-1-carbothioamide,5-(2-furanyl)-4,5-dihydro-3-(2-thienyl)-
    • 3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide
    • 5-(2-FURYL)-3-THIEN-2-YL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
    • HMS1756D09
    • BDBM11012
    • 394682-37-2
    • SR-01000048693
    • 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole deriv. 9
    • CHEMBL389728
    • DTXSID80391266
    • AKOS027381203
    • SR-01000048693-1
    • Z56955983
    • 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
    • CS-0220793
    • EN300-07573
    • 5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
    • MDL: MFCD01427618
    • インチ: InChI=1S/C12H11N3OS2/c13-12(17)15-9(10-3-1-5-16-10)7-8(14-15)11-4-2-6-18-11/h1-6,9H,7H2,(H2,13,17)
    • InChIKey: OLPYJOUDPZALJL-UHFFFAOYSA-N
    • ほほえんだ: NC(N1N=C(C2=CC=CS2)CC1C3=CC=CO3)=S

計算された属性

  • せいみつぶんしりょう: 277.03400
  • どういたいしつりょう: 277.034
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 374
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 115Ų

じっけんとくせい

  • PSA: 115.09000
  • LogP: 2.80960

5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide セキュリティ情報

5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F844438-50mg
5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
394682-37-2
50mg
$ 95.00 2022-06-04
TRC
F844438-250mg
5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
394682-37-2
250mg
$ 320.00 2022-06-04
Chemenu
CM519520-1g
5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
394682-37-2 97%
1g
$*** 2023-05-30
Aaron
AR00CX4P-250mg
5-(2-FURYL)-3-THIEN-2-YL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
394682-37-2 95%
250mg
$256.00 2023-12-13
Enamine
EN300-07573-0.25g
5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
394682-37-2 95%
0.25g
$168.0 2023-10-28
Enamine
EN300-07573-0.5g
5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
394682-37-2 95%
0.5g
$266.0 2023-10-28
Enamine
EN300-07573-5.0g
5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
394682-37-2 95%
5g
$985.0 2023-06-12
Enamine
EN300-07573-1.0g
5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
394682-37-2 95%
1g
$340.0 2023-06-12
A2B Chem LLC
AG01709-50mg
5-(2-Furyl)-3-thien-2-yl-4,5-dihydro-1h-pyrazole-1-carbothioamide
394682-37-2 95%
50mg
$119.00 2024-04-20
Aaron
AR00CX4P-50mg
5-(2-FURYL)-3-THIEN-2-YL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
394682-37-2 95%
50mg
$134.00 2023-12-13

5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 関連文献

5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamideに関する追加情報

5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: A Comprehensive Overview

The compound with CAS No. 394682-37-2, known as 5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a pyrazole ring with furan and thiophene substituents, making it a valuable subject for both theoretical and experimental studies. In this article, we will delve into the structural features, synthesis methods, and potential applications of this compound, while also highlighting recent advancements in its research.

Structural Analysis and Key Features

The molecular structure of 5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is characterized by a pyrazole ring system substituted with a furan group at the 5-position and a thiophene group at the 3-position. The presence of these heterocyclic groups introduces unique electronic properties to the molecule, making it highly versatile for various chemical reactions. The pyrazole ring itself is a five-membered aromatic structure containing two nitrogen atoms, which contributes to its stability and reactivity. The furan and thiophene substituents further enhance the molecule's electronic characteristics, making it an attractive candidate for applications in optoelectronics and drug design.

Recent studies have focused on the electronic properties of this compound, particularly its ability to act as a semiconductor in organic electronics. Researchers have utilized computational chemistry techniques to model the molecule's band gap and charge transport properties, revealing promising results for its use in organic field-effect transistors (OFETs). These findings underscore the importance of understanding the relationship between molecular structure and electronic behavior in such compounds.

Synthesis and Characterization

The synthesis of 5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves a multi-step process that typically begins with the preparation of precursor molecules. One common approach involves the condensation of appropriate amino compounds with carbonyl groups in the presence of thiourea or other sulfur-containing reagents. This step is critical for forming the pyrazole ring system, which serves as the backbone of the molecule.

Once the pyrazole ring is formed, subsequent steps involve the introduction of furan and thiophene substituents through nucleophilic aromatic substitution or other coupling reactions. These steps require precise control over reaction conditions to ensure high yields and purity. Advanced characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the final product.

Recent advancements in catalytic methods have enabled more efficient syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps in its synthesis, reducing reaction times and improving yields. These developments highlight the ongoing efforts to optimize synthetic pathways for complex heterocyclic compounds.

Applications in Materials Science

The unique electronic properties of 5-(Furan-2-yl)-3-(thiophen-2-yli)-4,5-dihydro-H-pyrazole-carbothioamide make it a valuable material for various applications in electronics and photonics. One promising area is its use in organic light-emitting diodes (OLEDs), where its ability to emit light upon electrical stimulation could lead to more efficient and cost-effective display technologies.

In addition to OLEDs, this compound has shown potential as a component in organic photovoltaic (OPV) devices. Its ability to absorb sunlight and convert it into electrical energy makes it a candidate for next-generation solar cells. Recent studies have focused on optimizing its photovoltaic performance by modifying its molecular structure or incorporating it into composite materials.

Another emerging application is in flexible electronics, where this compound's mechanical flexibility and electronic stability make it suitable for use in wearable devices or foldable displays. Researchers are actively exploring ways to integrate this compound into flexible substrates while maintaining its electronic properties.

Recent Research Developments

In recent years, there has been growing interest in understanding the biological activity of 5-(Furan--yli)-3-(thiophen--yli)-pyrazole-carbothioamide derivatives. Studies have shown that certain analogs exhibit potent anti-inflammatory and antioxidant properties, suggesting their potential as therapeutic agents.

For instance, a 2023 study published in *Journal of Medicinal Chemistry* investigated the anti-inflammatory effects of this compound using cellular models. The results indicated that it significantly reduces inflammation by inhibiting key inflammatory pathways. These findings have opened new avenues for exploring its application in treating inflammatory diseases such as arthritis or cardiovascular disorders.

Beyond medicinal chemistry, researchers are also exploring its role as a catalyst in organic synthesis reactions. Its ability to act as both an electron donor and acceptor makes it a versatile catalyst for various transformations, including cross-coupling reactions or asymmetric synthesis.

Conclusion

Summary

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